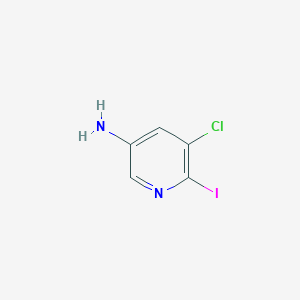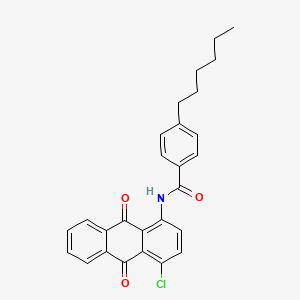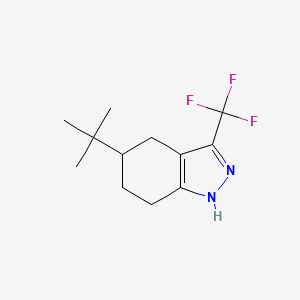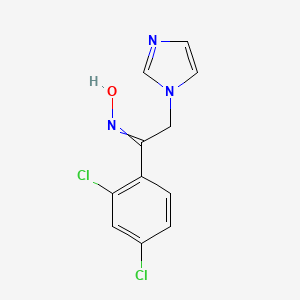![molecular formula C22H26Cl2N2O4 B12455632 4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE is a synthetic organic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes dichlorophenoxy and isopropyl-methylphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorinating phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid.
Formation of Isopropyl-Methylphenoxy Acetyl Chloride: This involves the reaction of isopropyl-methylphenol with acetyl chloride under controlled conditions.
Coupling Reaction: The final step involves the coupling of the two intermediate compounds with butanehydrazide under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the production process and ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with comparable properties.
Mecoprop (MCPP): A selective herbicide with a similar mode of action.
Uniqueness
Its structure allows for versatile reactivity and makes it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C22H26Cl2N2O4 |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]butanehydrazide |
InChI |
InChI=1S/C22H26Cl2N2O4/c1-14(2)17-8-6-15(3)11-20(17)30-13-22(28)26-25-21(27)5-4-10-29-19-9-7-16(23)12-18(19)24/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,27)(H,26,28) |
Clé InChI |
PKVZXPCYWZHAPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)

![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
![3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]](/img/structure/B12455569.png)

![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)



![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)

